Trametinib-d6 is synthesized from trametinib, which is derived from natural sources or synthesized through organic chemistry methods. The compound is classified as a small molecule drug that targets specific kinases involved in cell signaling pathways that regulate cell growth and division.
The synthesis of trametinib-d6 involves several key steps, primarily focusing on the incorporation of deuterium into the trametinib structure. The typical synthetic route includes:
Trametinib-d6 retains the chemical structure of trametinib but includes deuterium at specific positions. The molecular formula for trametinib is , with an average molecular weight of approximately 615.39 g/mol.
Trametinib-d6 participates in various chemical reactions typical for kinase inhibitors:
These reactions are critical for understanding the pharmacodynamics and pharmacokinetics of trametinib-d6 in clinical applications.
Trametinib-d6 exerts its therapeutic effects by specifically inhibiting MEK1 and MEK2, which are pivotal components of the RAS/RAF/MEK/ERK signaling pathway.
Trametinib-d6 is primarily used in research settings to study:
Trametinib-d6 is a deuterium-labeled isotopologue of the MEK1/MEK2 inhibitor trametinib, where six hydrogen atoms (⁴H) are replaced by deuterium (²H or D). Its molecular formula is C₂₆H₁₇FIN₅O₄D₆, with a molecular weight of 621.44 g/mol [1]. Deuterium substitution occurs at specific methyl and acetamide groups critical to the molecule's metabolic stability (Figure 1):
Figure 1: Deuterium Substitution Sites in Trametinib-d6
Position | Functional Group | Deuterium Count |
---|---|---|
N-methyl moiety | -CH₃ → -Cᴰ₃ | 3 |
Acetamide group | -C(=O)CH₃ → -C(=O)Cᴰ₃ | 3 |
This strategic deuteration preserves the core scaffold—a pyrido[4,3-d]pyrimidine trione—while altering physicochemical properties minimally [1] [9].
Deuteration introduces subtle but impactful differences between trametinib-d6 and its non-deuterated counterpart (C₂₆H₂₃FIN₅O₄, MW: 615.39 g/mol) [3] [9]:
Table 1: Comparative Properties of Trametinib-d6 vs. Trametinib
Property | Trametinib | Trametinib-d6 | Significance |
---|---|---|---|
Molecular Weight | 615.39 g/mol | 621.44 g/mol | +6 Da shift in mass spectrometry |
logP (Calculated) | ~3.94 | ~3.98 | Marginal increase in lipophilicity |
Aqueous Solubility | Low | Similar | Unaltered polarity |
Metabolic Stability | Moderate | Enhanced | Deuteration slows CYP-mediated oxidation |
Biochemical Implications:
Spectroscopic techniques confirm trametinib-d6’s structural integrity and deuteration efficiency:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Key NMR Chemical Shifts
Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) |
---|---|---|
Aromatic H | 6.8–8.0 | 110–150 |
-Cᴰ₃ (N-methyl) | Not detected | 35.0 (t, ²JCD = 20 Hz) |
-C(=O)Cᴰ₃ (acetamide) | Not detected | 25.5 (t, ²JCD = 20 Hz) |
Infrared (IR) Spectroscopy
Both compounds show identical carbonyl stretches (νC=O at 1700–1670 cm⁻¹) and N-H bends (δN-H at 1600 cm⁻¹), confirming functional group conservation. Deuteration-induced shifts are negligible due to minimal bond energy changes [5] [7].
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Signatures
Ion/Fragment | Trametinib (m/z) | Trametinib-d6 (m/z) |
---|---|---|
[M+H]⁺ | 616.392 | 622.447 |
[M+H-C(=O)CH₃]⁺ | 557.351 | 560.370 (+3 Da) |
[M+H-N-methyl]⁺ | 601.368 | 604.387 (+3 Da) |
These profiles ensure trametinib-d6’s suitability as an internal standard for quantitative mass spectrometry, eliminating signal overlap with endogenous matrices [1].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8